methyl 4-(aminocarbonyl)-3-methyl-5-(propionylamino)-2-thiophenecarboxylate
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Overview
Description
Methyl 4-(aminocarbonyl)-3-methyl-5-(propionylamino)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas. This compound belongs to the class of thiophene derivatives and has a molecular formula of C16H19N3O4S.
Mechanism of Action
The mechanism of action of methyl 4-(aminocarbonyl)-3-methyl-5-(propionylamino)-2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-(aminocarbonyl)-3-methyl-5-(propionylamino)-2-thiophenecarboxylate in lab experiments is its high potency and specificity towards certain enzymes and signaling pathways. However, one of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of methyl 4-(aminocarbonyl)-3-methyl-5-(propionylamino)-2-thiophenecarboxylate. One of the most promising areas is in the development of new drug candidates for the treatment of various diseases such as cancer and inflammation. Other future directions include the study of its potential applications in areas such as materials science and catalysis.
Synthesis Methods
The synthesis of methyl 4-(aminocarbonyl)-3-methyl-5-(propionylamino)-2-thiophenecarboxylate involves the reaction of 2-acetylthiophene with ethyl chloroformate and propionyl chloride to form ethyl 2-(2-acetylthiophen-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is further reacted with methyl chloroformate to give the final product.
Scientific Research Applications
Methyl 4-(aminocarbonyl)-3-methyl-5-(propionylamino)-2-thiophenecarboxylate has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
properties
IUPAC Name |
methyl 4-carbamoyl-3-methyl-5-(propanoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-4-6(14)13-10-7(9(12)15)5(2)8(18-10)11(16)17-3/h4H2,1-3H3,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHCSYDJKZNSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)OC)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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